![molecular formula C16H16BrNO2 B5142099 2-(4-bromophenoxy)-N-(1-phenylethyl)acetamide](/img/structure/B5142099.png)
2-(4-bromophenoxy)-N-(1-phenylethyl)acetamide
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Overview
Description
“2-(4-bromophenoxy)-N-(1-phenylethyl)acetamide” is a complex organic compound. It contains a bromophenoxy group, which is a phenol derivative with a bromine atom, and an acetamide group, which is derived from acetic acid. The “N-(1-phenylethyl)” part indicates that the acetamide is substituted with a phenylethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a bromophenoxy group attached to an acetamide group that is further substituted with a phenylethyl group. The presence of the bromine atom would make the compound relatively heavy and possibly quite reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. Factors like the presence of the bromine atom and the specific arrangement of the other groups in the molecule would influence its properties like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Micro/Nanomotors for Antibacterial Applications
The compound has potential applications in the development of micro/nanomotors for antibacterial applications . Micro/nanomotors exhibit many intriguing properties, including enhanced mass transfer and micro-mixing resulting from their locomotion, intrinsic antimicrobial capabilities, active cargo delivery, and targeted treatment with precise micromanipulation .
Microbiorobotics Design and Applications
The compound could be used in the field of microbiorobotics, specifically in the design and applications of microbiorobots . These microsystems are constructed using physical, chemical, and biological components for operations with respect to definite applications .
Transaminase-Mediated Synthesis
The compound “2-(4-bromophenoxy)-N-(1-phenylethyl)acetamide” has been used in the transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines . This process involves the application of immobilized whole-cell biocatalysts with ®-transaminase activity .
Fast Proton-Induced Fission of 238U
The compound “Oprea1_335341” has been investigated in the context of fast proton-induced fission of 238U . This research involves evaluating fission variables such as cross-sections, mass distributions, and prompt neutron emission .
Mechanism of Action
Future Directions
The future directions for research on this compound would depend on its intended use. If it has potential applications in fields like medicine or materials science, future research might focus on optimizing its synthesis, studying its properties, and testing its performance in relevant applications .
properties
IUPAC Name |
2-(4-bromophenoxy)-N-(1-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-12(13-5-3-2-4-6-13)18-16(19)11-20-15-9-7-14(17)8-10-15/h2-10,12H,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYLBYDIKCJHHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6084824 |
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